3-Méthoxy-3-oxopropanoate de potassium

Vue d'ensemble

Description

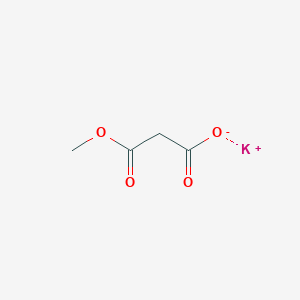

Potassium 3-methoxy-3-oxopropanoate, also known as methyl potassium malonate, is a chemical compound with the molecular formula C4H5KO4 and a molecular weight of 156.18 g/mol . It is a white crystalline powder that is soluble in methanol and has a melting point of approximately 200°C . This compound is used in various chemical syntheses and has applications in both research and industry.

Applications De Recherche Scientifique

Potassium 3-methoxy-3-oxopropanoate has several applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Potassium 3-methoxy-3-oxopropanoate is primarily used in the synthesis of 2-hydroxy-3-amino-4-cyclobutanecarboxamide hydrochloride , which is an intermediate in the production of Boceprevir . Boceprevir is a protease inhibitor used in combination with peginterferon alfa and ribavirin in the treatment of Chronic Hepatitis C Genotype 1 .

Mode of Action

Protease inhibitors work by binding to the viral protease enzyme to prevent the cleavage of viral polyproteins, thus inhibiting viral replication .

Biochemical Pathways

Potassium 3-methoxy-3-oxopropanoate is involved in the biochemical pathway leading to the synthesis of Boceprevir. Boceprevir, in turn, interferes with the HCV NS3/4A serine protease, which is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A, and NS5B proteins .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable formulation

Result of Action

The primary result of the action of Potassium 3-methoxy-3-oxopropanoate is the production of Boceprevir, a potent inhibitor of the HCV NS3/4A serine protease. This results in the inhibition of viral replication, thereby reducing the viral load in patients with Chronic Hepatitis C Genotype 1 .

Action Environment

The action of Potassium 3-methoxy-3-oxopropanoate is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in methanol , suggesting that these conditions are optimal for its use in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium 3-methoxy-3-oxopropanoate can be synthesized from dimethyl malonate. The synthesis involves the reaction of dimethyl malonate with potassium hydroxide in methanol, followed by the addition of methanol to form the desired product . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods: In industrial settings, the production of potassium 3-methoxy-3-oxopropanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization and dried to obtain the final crystalline powder .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 3-methoxy-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed:

- Oxidation of potassium 3-methoxy-3-oxopropanoate typically yields carboxylic acids.

- Reduction results in the formation of alcohols.

- Substitution reactions produce various substituted derivatives depending on the reagents used .

Comparaison Avec Des Composés Similaires

- Potassium monomethyl malonate

- Methyl potassium malonate

- Potassium methyl malonate

Comparison: Potassium 3-methoxy-3-oxopropanoate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This methoxy group allows for specific substitution reactions that are not possible with other malonate derivatives. Additionally, the presence of the oxo group enhances its reactivity in oxidation and reduction reactions .

Activité Biologique

Potassium 3-methoxy-3-oxopropanoate, also known as methyl potassium malonate, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHKO

- Molecular Weight : 156.18 g/mol

- CAS Number : 38330-80-2

- Appearance : White crystalline powder

Potassium 3-methoxy-3-oxopropanoate functions primarily as a protein advanced glycosylation inhibitor , which suggests its potential role in mitigating complications associated with diabetes and other metabolic disorders. The compound's structure allows it to interact with various biomolecules, influencing metabolic pathways and cellular functions.

Biological Activity

Research indicates that potassium 3-methoxy-3-oxopropanoate exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant effects, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in various biological models.

- Metabolic Regulation : It plays a role in the modulation of metabolic processes, potentially impacting conditions such as obesity and insulin resistance.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of potassium 3-methoxy-3-oxopropanoate. The results demonstrated significant free radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative damage .

Anti-inflammatory Research

In a separate investigation, researchers examined the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The findings revealed a marked reduction in pro-inflammatory cytokines following treatment with potassium 3-methoxy-3-oxopropanoate, suggesting its therapeutic potential for inflammatory diseases .

Metabolic Studies

A comprehensive metabolic network analysis highlighted the role of potassium 3-methoxy-3-oxopropanoate in cyanobacteria. The compound was found to influence key metabolic pathways involved in energy production and carbon fixation, underscoring its importance in both ecological and industrial applications .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Potassium 3-methoxy-3-oxopropanoate | Antioxidant, anti-inflammatory | Protein glycosylation inhibition |

| Potassium 2,2-difluoro-3-methoxy... | Organic synthesis reagent | Substitution reactions |

| Potassium 2,2-difluoro-3-hydroxy... | Similar to above but with hydroxy | Varies based on functional groups |

Propriétés

Numéro CAS |

38330-80-2 |

|---|---|

Formule moléculaire |

C4H6KO4 |

Poids moléculaire |

157.19 g/mol |

Nom IUPAC |

potassium;3-methoxy-3-oxopropanoate |

InChI |

InChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6); |

Clé InChI |

BUSHXMAGCXKTRP-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(=O)[O-].[K+] |

SMILES isomérique |

COC(=O)CC(=O)[O-].[K+] |

SMILES canonique |

COC(=O)CC(=O)O.[K] |

Key on ui other cas no. |

38330-80-2 |

Pictogrammes |

Irritant |

Synonymes |

Propanedioic Acid 1-Methyl Ester Potassium Salt; Methyl Malonate Potassium Salt; Methyl Potassium Malonate; Potassium Methoxycarbonylacetate; Potassium Methyl Malonate; Potassium Monomethyl Malonate; _x000B_ |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.